molecular formula C14H15N3O3S2 B2529399 Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate CAS No. 864856-31-5

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate

Cat. No.: B2529399
CAS No.: 864856-31-5
M. Wt: 337.41
InChI Key: IMYZICUPWQQQJT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Molecular Properties

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate, due to its unique structural properties, serves as a key intermediate in synthesizing various pharmacologically active compounds. The structural diversity and reactivity of this compound, particularly with α-halo-carbonyl compounds, allow for the creation of dihydrothiazole, 1,3,4-thiadiazole, and thiophene derivatives, highlighting its versatility in heterocyclic chemistry (E. Abdel‐Latif & S. Bondock, 2006).

Pharmacological Potential

This compound has been studied for its role in the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, targeting the inhibition of kidney-type glutaminase. Such inhibitors are valuable in cancer research, offering a therapeutic strategy by attenuating the growth of cancer cells, like human lymphoma B cells, both in vitro and in mouse xenograft models (K. Shukla et al., 2012).

Synthesis of Novel Derivatives

Research has demonstrated the synthesis of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, designed as anti-inflammatory and analgesic agents. This showcases the compound's application in developing new therapeutics, focusing on non-ulcerogenic anti-inflammatory drugs with potential lower side effects (Anas M H Shkair et al., 2016).

Crystallographic Analysis

Crystallographic studies have been conducted on related thiazolyl compounds to understand their structural properties better. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined, providing insights into its molecular conformation and interactions, which are crucial for designing compounds with desired biological activities (P. DyaveGowda et al., 2002).

Antimicrobial and Antifungal Applications

The compound's derivatives have been explored for antimicrobial activities, offering a pathway to developing new antimicrobial agents. For instance, thiazoles and their fused derivatives synthesized from reactions involving ethyl 2-phenylthiocarb-amoyl acetate have demonstrated in vitro antimicrobial activity against bacterial and fungal isolates, underscoring the potential for these compounds in addressing antibiotic resistance (Wagnat W. Wardkhan et al., 2008).

Future Directions

Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across cancer models with an emphasis on targets of action . Thus, there is an urgent need to develop novel, more effective anticancer therapeutics . This suggests that Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate and similar compounds could have potential applications in the development of new anticancer drugs.

Properties

IUPAC Name

ethyl 2-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-2-20-12(19)8-15-11(18)9-21-14-16-13(17-22-14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZICUPWQQQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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